Relcovaptan (SR49059) is a synthetic, orally active antagonist with high selectivity for the arginine vasopressin receptor 1A (AVPR1A). [, ] It is classified as a non-peptide antagonist due to its lack of peptide bonds in its chemical structure. [] Relcovaptan is a valuable tool in scientific research for investigating the physiological and pathological roles of AVPR1A in various organ systems. []
Relcovaptan acts by competitively binding to the AVPR1A, preventing the endogenous ligand, arginine vasopressin (AVP), from binding and activating the receptor. [, , ] This blockage inhibits the downstream signaling pathways usually activated by AVP, ultimately interfering with the physiological effects mediated by AVPR1A. [, ]
Preterm Labor: Research suggests that Relcovaptan can inhibit uterine contractions in preterm labor by blocking AVPR1A. [] This application highlights the potential of Relcovaptan as a tocolytic agent.
Castration-Resistant Prostate Cancer: Studies indicate that AVPR1A may promote the progression of castration-resistant prostate cancer. Relcovaptan, through its antagonistic action on AVPR1A, has demonstrated an inhibitory effect on tumor growth in preclinical models. [, ]
Renal Heat Stress Injury: Research highlights the protective effects of Relcovaptan in a rat model of renal heat stress injury. By blocking AVPR1A, Relcovaptan reduces oxidative stress and systemic inflammation, suggesting a potential therapeutic role in kidney injury associated with heat stress. []
Preeclampsia: Studies suggest a role for AVP in preeclampsia, a pregnancy-related hypertensive disorder. Relcovaptan, through its action on AVPR1A, has shown potential in mitigating specific preeclampsia phenotypes, including proteinuria and renal glomerular endotheliosis, in preclinical models. []
Social Function Impairment: Research in animal models suggests that early life stress can lead to social function impairment, potentially mediated by increased AVP activity. Relcovaptan administration in these models has demonstrated a restorative effect on social behavior, highlighting the possible involvement of AVPR1A in stress-related social deficits. []
Dysmenorrhea: Preliminary research suggests a potential application of Relcovaptan in managing dysmenorrhea, though further investigation is needed to solidify these findings. []
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6